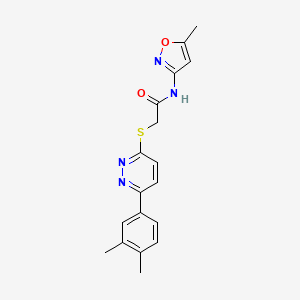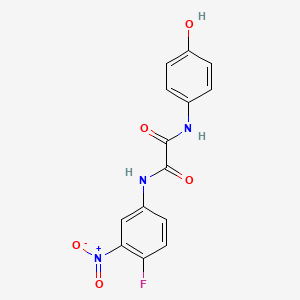
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide” is an organic compound containing a fluorine atom, a nitro group, and a hydroxy group attached to different phenyl rings, which are further connected by an oxalamide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of two phenyl rings, one with a fluorine atom and a nitro group, and the other with a hydroxy group. These rings would be connected by an oxalamide group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. The nitro group might undergo reduction reactions, the fluorine atom could be displaced in nucleophilic aromatic substitution reactions, and the hydroxy group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a fluorine atom, and a hydroxy group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) explored novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to compounds like N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. This method is significant for synthesizing both anthranilic acid derivatives and oxalamides, indicating its potential in creating a range of similar compounds (Mamedov et al., 2016).
Biological Activity and Applications
Nucleoside Transport Inhibition : Research by Tromp et al. (2004) on 4-nitrobenzylthioinosine analogs, which are structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, suggests their potential as inhibitors of nucleoside transport proteins. This indicates a possible pharmacological application in modulating cellular nucleoside levels (Tromp et al., 2004).
Potential Antitumor Agents : Dunkley and Thoman (2003) synthesized compounds containing N-(4'-substituted-3'-nitrophenyl)sydnone, which share structural features with N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. These compounds demonstrated potential antitumor activity, suggesting a similar potential for the compound (Dunkley & Thoman, 2003).
Fluorescent and Imaging Applications
- Fluorescent Probe Development : Zhu et al. (2003) investigated 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, for its application as a fluorogenic derivatization reagent for catecholamines. This suggests that similar compounds could be used in developing fluorescent probes for biological imaging (Zhu et al., 2003).
Orientations Futures
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .
Propriétés
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXMEUKYHBZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)
![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)
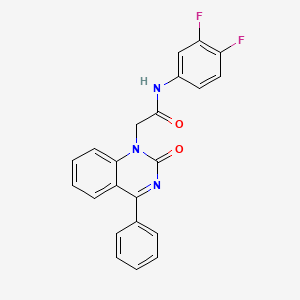
![N-[1-(3-Methoxyphenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2427947.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
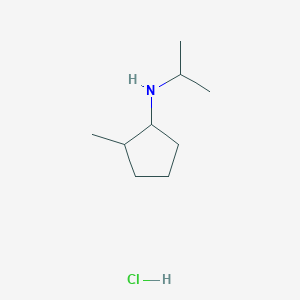
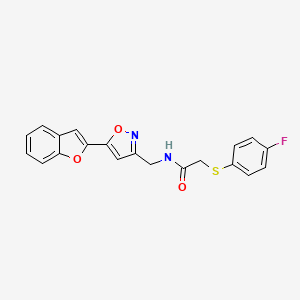
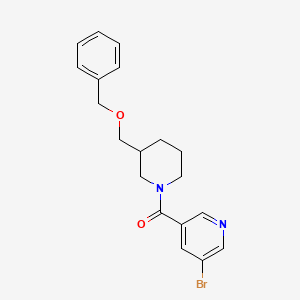
![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)
![3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427959.png)
